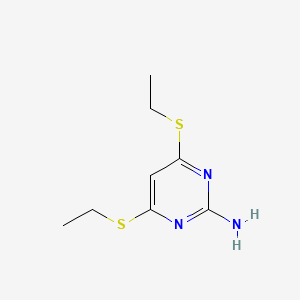

4,6-Bis(ethylsulfanyl)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6310-01-6 |

|---|---|

Molecular Formula |

C8H13N3S2 |

Molecular Weight |

215.3 g/mol |

IUPAC Name |

4,6-bis(ethylsulfanyl)pyrimidin-2-amine |

InChI |

InChI=1S/C8H13N3S2/c1-3-12-6-5-7(13-4-2)11-8(9)10-6/h5H,3-4H2,1-2H3,(H2,9,10,11) |

InChI Key |

IEHTUUOMCXABRK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC(=NC(=N1)N)SCC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 4,6-Bis(ethylsulfanyl)pyrimidin-2-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly symmetrical. The key signals can be predicted based on the distinct chemical environments of the protons.

Pyrimidine (B1678525) Ring Proton (H-5): The pyrimidine ring contains a single proton at the C-5 position. This proton is expected to appear as a sharp singlet in the aromatic region of the spectrum, typically between δ 6.0 and 7.0 ppm. Its singlet multiplicity is due to the absence of adjacent protons for spin-spin coupling.

Amino Group Protons (-NH₂): The two protons of the primary amino group at the C-2 position will typically appear as a broad singlet. The chemical shift of this signal is highly variable and depends on factors such as solvent, concentration, and temperature, but it generally resonates between δ 5.0 and 7.0 ppm.

Ethylsulfanyl Group Protons (-S-CH₂-CH₃): Due to the molecule's symmetry, the two ethylsulfanyl groups are chemically equivalent, meaning they will produce a single set of signals.

The methylene (B1212753) protons (-S-CH₂) are adjacent to a sulfur atom and a methyl group. They are expected to appear as a quartet due to coupling with the three protons of the methyl group. The typical chemical shift for such protons is in the range of δ 2.8-3.2 ppm.

The methyl protons (-CH₃) are adjacent to the methylene group and will appear as a triplet. Their chemical shift is anticipated to be in the upfield region, around δ 1.2-1.5 ppm.

The integration of these signals would correspond to a proton ratio of 1:2:4:6 for the pyrimidine H-5, amino (-NH₂), methylene (-CH₂), and methyl (-CH₃) protons, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrimidine H-5 | 6.0 - 7.0 | Singlet (s) | N/A | 1H |

| Amino (-NH₂) | 5.0 - 7.0 | Broad Singlet (br s) | N/A | 2H |

| Methylene (-S-CH₂) | 2.8 - 3.2 | Quartet (q) | ~7.5 | 4H |

| Methyl (-CH₃) | 1.2 - 1.5 | Triplet (t) | ~7.5 | 6H |

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Based on symmetry, five distinct carbon signals are expected.

Quaternary Carbons (C-2, C-4, C-6): These carbons, being directly bonded to electronegative nitrogen or sulfur atoms and lacking attached protons, are classified as quaternary.

C-4 and C-6 are equivalent due to symmetry and are bonded to both a nitrogen atom and a sulfur atom. They are expected to resonate at a significantly downfield position, likely in the range of δ 170-175 ppm.

C-2 is bonded to three nitrogen atoms (one exocyclic amine and two ring nitrogens) and is also expected to be in the downfield region, typically around δ 160-165 ppm. Quaternary carbon signals are often of lower intensity compared to protonated carbons.

Protonated Ring Carbon (C-5): This carbon is attached to a hydrogen atom and is expected to appear at a more upfield position compared to the other ring carbons, likely in the range of δ 100-110 ppm.

Ethylsulfanyl Group Carbons (-S-CH₂-CH₃):

The methylene carbon (-S-CH₂) is directly attached to the sulfur atom and would resonate in the range of δ 25-35 ppm.

The terminal methyl carbon (-CH₃) is the most shielded carbon and will appear furthest upfield, typically between δ 13-16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Multiplicity |

| C-4, C-6 | 170 - 175 | Quaternary |

| C-2 | 160 - 165 | Quaternary |

| C-5 | 100 - 110 | CH |

| Methylene (-S-CH₂) | 25 - 35 | CH₂ |

| Methyl (-CH₃) | 13 - 16 | CH₃ |

To unequivocally confirm the assignments made from 1D NMR spectra, various 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a clear cross-peak would be observed between the methylene quartet (~δ 3.0 ppm) and the methyl triplet (~δ 1.3 ppm) of the ethylsulfanyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. Expected correlations would be observed between:

The H-5 singlet and the C-5 carbon signal.

The methylene proton quartet and the methylene carbon signal.

The methyl proton triplet and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular framework, especially around quaternary centers. Key expected correlations include:

The H-5 proton showing correlations to the quaternary carbons C-4 and C-6.

The methylene (-S-CH₂) protons showing a correlation to the C-4/C-6 carbons, confirming the attachment of the ethylsulfanyl groups to the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could potentially show a correlation between the amino protons and the pyrimidine H-5 proton, providing information about spatial proximity.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would display several characteristic bands corresponding to the vibrations of its constituent parts.

Pyrimidine Ring: The aromatic-like pyrimidine ring gives rise to several characteristic vibrations. C=N and C=C stretching vibrations typically appear in the 1650-1400 cm⁻¹ region. Ring stretching and deformation vibrations are also expected in the fingerprint region (below 1500 cm⁻¹).

Ethylsulfanyl Groups: The presence of the ethyl groups will be confirmed by C-H stretching and bending vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond stretch is typically weak and appears in the 800-600 cm⁻¹ range.

The primary amino group (-NH₂) at the C-2 position provides some of the most diagnostic peaks in the IR spectrum.

N-H Stretching: A primary amine is characterized by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of two bands in this region is a clear indicator of a primary amine (-NH₂).

N-H Bending: The N-H scissoring (bending) vibration for a primary amine typically appears as a medium to strong band in the range of 1650-1580 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium |

| C-H Stretch (Aliphatic) | Ethyl groups (-CH₂-CH₃) | 2975 - 2850 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| C=N, C=C Ring Stretch | Pyrimidine Ring | 1650 - 1400 | Medium to Strong |

| C-H Bend | Ethyl groups (-CH₂-CH₃) | 1470 - 1370 | Medium |

| C-S Stretch | Thioether (-S-C) | 800 - 600 | Weak |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a pivotal analytical technique for confirming the molecular weight and elucidating the structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for determining the elemental composition of a compound. For this compound, the theoretically calculated monoisotopic mass is 215.055089 amu. chemspider.com Experimental HRMS analysis is expected to yield a measured m/z value in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula C8H13N3S2.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C8H13N3S2 |

| Average Mass (amu) | 215.333 |

| Monoisotopic Mass (amu) | 215.055089 |

Fragmentation Pattern Analysis for Structural Connectivity

While specific fragmentation data for this compound is not extensively detailed in the available literature, a predictive analysis can be made based on the fragmentation patterns of analogous pyrimidine derivatives, such as 2-Amino-4,6-dimethylpyrimidine. nist.gov

Under electron ionization (EI), the molecular ion ([M]•+) of this compound would be expected to be observed. The subsequent fragmentation would likely involve the cleavage of the ethylthio side chains. Key fragmentation pathways would include:

Loss of an ethyl radical (•CH2CH3): This would result in a fragment ion [M - 29]+.

Loss of an ethio radical (•SCH2CH3): This would lead to a fragment ion [M - 61]+.

Cleavage of the C-S bond with hydrogen rearrangement: This could lead to the formation of a stable pyrimidine thiol fragment.

Retro-Diels-Alder (RDA) reaction: The pyrimidine ring itself could undergo a characteristic RDA fragmentation, although this is often less prominent in substituted pyrimidines.

The relative abundances of these fragment ions would provide valuable information about the stability of different parts of the molecule and confirm the connectivity of the ethylsulfanyl groups to the pyrimidine core.

X-ray Crystallography

Although a specific single-crystal X-ray diffraction study for this compound has not been reported, a comprehensive understanding of its likely solid-state structure can be inferred from the crystallographic data of closely related pyrimidine derivatives.

Single Crystal X-ray Diffraction Analysis (Molecular conformation, bond lengths, bond angles, dihedral angles)

Based on the analysis of analogous structures, the pyrimidine ring of this compound is expected to be essentially planar. The exocyclic amine group and the sulfur atoms of the ethylsulfanyl groups would lie close to this plane.

The bond lengths and angles within the pyrimidine ring are anticipated to be consistent with those of other 2-aminopyrimidine (B69317) derivatives. The C-N bonds within the ring will exhibit partial double bond character. The C-S bond lengths are expected to be in the typical range for aryl-thioethers. The conformation of the ethylsulfanyl side chains will be characterized by the C-C-S-C dihedral angles, which will likely adopt a staggered conformation to minimize steric hindrance.

Table 2: Predicted Bond Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value Range |

| C-N (pyrimidine ring) | 1.32 - 1.39 Å |

| C-C (pyrimidine ring) | 1.37 - 1.42 Å |

| C-NH2 (exocyclic) | 1.34 - 1.38 Å |

| C-S | 1.75 - 1.80 Å |

| N-C-N (ring angle) | ~127° |

| C-N-C (ring angle) | ~116° |

Analysis of Intermolecular Interactions in the Solid State (Hydrogen bonding networks, π-π stacking, van der Waals interactions)

The solid-state packing of this compound is expected to be dominated by a network of intermolecular interactions.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and can form N-H•••N hydrogen bonds with the nitrogen atoms of the pyrimidine rings of adjacent molecules. This is a common and structure-directing interaction in aminopyrimidines, often leading to the formation of dimers, chains, or more complex networks.

Van der Waals Interactions: The flexible ethylsulfanyl chains will participate in van der Waals interactions, which will play a role in the efficient packing of the molecules in the crystal. Weak C-H•••S or C-H•••π interactions may also be present.

Polymorphism and Crystal Packing Studies

There is currently no information available in the literature regarding polymorphism studies of this compound. The potential for polymorphism exists due to the conformational flexibility of the ethylsulfanyl groups and the possibility of different hydrogen bonding patterns. Different crystallization conditions could potentially lead to the formation of different crystalline forms with distinct packing arrangements and physicochemical properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT) Studies)

DFT has become a standard method for investigating the electronic structure of molecules. A typical study would involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation computationally, providing a wealth of information about the molecule's properties.

Geometry Optimization and Precise Molecular Structure Prediction

A crucial first step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The output would provide precise predictions of bond lengths, bond angles, and dihedral angles for 4,6-Bis(ethylsulfanyl)pyrimidin-2-amine. This optimized structure is the foundation for all subsequent calculations. Without published research, these specific structural parameters remain undetermined.

Electronic Structure Analysis (Frontier molecular orbitals: HOMO-LUMO energies, orbital visualization)

The electronic properties of a molecule are key to understanding its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. Visualizations of these orbitals would show their distribution across the molecule, highlighting regions of high electron density. For this compound, the specific energy values for HOMO, LUMO, and the energy gap have not been reported.

Charge Distribution and Atomic Partial Charges

Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. This would reveal the electrostatic nature of the pyrimidine (B1678525) ring, the amine group, and the ethylsulfanyl substituents in the target molecule, but this data is not available.

Vibrational Frequency Analysis (Theoretical IR/Raman spectra prediction and comparison with experimental data)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. A frequency calculation on the optimized geometry of this compound would yield a theoretical spectrum. This is often used to assign the vibrational modes observed in experimental spectra and to confirm that the optimized structure is a true energy minimum. No such theoretical or experimental spectroscopic analysis has been published.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. The MEP map for this compound would illustrate the reactive landscape of the compound, but this analysis has not been performed or published.

Conformational Analysis and Stability Studies (Potential energy surface exploration)

The ethylsulfanyl side chains of this compound have rotational freedom, meaning the molecule can exist in various conformations. A conformational analysis, or a potential energy surface (PES) scan, involves calculating the energy of the molecule as these side chains are rotated. This process identifies the most stable conformer(s) and the energy barriers between them. Such a study would be critical for a complete understanding of the molecule's structure and behavior, but the relevant research is absent from the literature.

Based on a comprehensive search for scientific literature, there are currently no specific theoretical or computational chemistry studies available for the compound This compound that align with the requested article structure.

The search for dedicated research on this molecule's reaction mechanisms, predicted spectroscopic parameters (NMR, IR), and the effects of solvents on its molecular properties did not yield any specific results. While computational studies exist for other related pyrimidine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from those compounds.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline.

Reactivity and Chemical Transformations of the Pyrimidine Core and Ethylsulfanyl Substituents

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is the primary driver of the ring's reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution.

The C4 and C6 positions of the pyrimidine ring in 4,6-bis(ethylsulfanyl)pyrimidin-2-amine are activated towards nucleophilic aromatic substitution (SNAr). While thioether groups are not exceptional leaving groups themselves, their synthetic utility lies in their ability to be transformed into highly effective leaving groups. nih.gov Oxidation of the ethylsulfanyl groups to the corresponding ethylsulfinyl or, more effectively, ethylsulfonyl groups dramatically increases the electrophilicity of the attached carbon atoms, facilitating their displacement by a variety of nucleophiles. nih.gov

The conversion to a sulfone is a critical activation step. The resulting ethylsulfonyl group is an excellent leaving group, and its strong electron-withdrawing nature further activates the pyrimidine ring for SNAr reactions. nih.govnih.gov This strategy allows for the sequential and selective substitution at the C4 and C6 positions.

Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines can displace the ethylsulfonyl groups to form N-substituted aminopyrimidines. researchgate.netresearchgate.net

Alkoxides: Reagents like sodium methoxide (B1231860) or ethoxide can be used to introduce alkoxy groups.

Thiolates: Other sulfur nucleophiles can be used to exchange the thioether functionality.

The reaction conditions for these substitutions are typically mild, often proceeding smoothly in the presence of a base. The stepwise nature of the oxidation and substitution allows for the synthesis of unsymmetrically substituted pyrimidines, where different nucleophiles are introduced at the C4 and C6 positions.

| Position | Activated Group | Nucleophile (Example) | Product Type |

|---|---|---|---|

| C4/C6 | -S(O)₂Et (Ethylsulfonyl) | R-NH₂ (Primary Amine) | 4/6-Amino-substituted pyrimidine |

| C4/C6 | -S(O)₂Et (Ethylsulfonyl) | R-OH / Base (Alkoxide) | 4/6-Alkoxy-substituted pyrimidine |

| C4/C6 | -S(O)₂Et (Ethylsulfonyl) | R₂NH (Secondary Amine) | 4/6-Dialkylamino-substituted pyrimidine |

The pyrimidine ring is inherently deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of its two nitrogen atoms, which reduces the electron density of the ring system. researchgate.net However, the presence of strong electron-donating groups can overcome this deactivation to some extent, allowing for substitution under specific conditions. researchgate.netgrowingscience.com

In this compound, the 2-amino group is a powerful activating group. It directs electrophiles primarily to the C5 position, which is the most electron-rich carbon on the ring. The ethylsulfanyl groups at C4 and C6 are also weakly activating and would further favor substitution at C5. While still challenging compared to more electron-rich aromatic systems, reactions such as halogenation or nitration may be possible at the C5 position under forcing conditions.

Chemical Modifications and Derivatization of the Ethylsulfanyl Groups

The two ethylsulfanyl substituents are key handles for the chemical modification of the molecule. They can undergo oxidation to change their electronic properties or be cleaved to allow for the introduction of other functionalities.

The sulfur atoms in the ethylsulfanyl groups are readily oxidized. This process typically occurs in a stepwise manner, first yielding the corresponding sulfoxides and, upon further oxidation, the sulfones. thieme-connect.de This transformation fundamentally alters the nature of the substituent, converting it from a weak electron-donating group to a potent electron-withdrawing group.

Common oxidizing agents for this transformation include:

m-Chloroperbenzoic acid (m-CPBA): A widely used reagent for the controlled oxidation of sulfides to sulfoxides or sulfones. bohrium.comdntb.gov.ua

Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid catalyst (like acetic acid) for the oxidation to sulfones. dntb.gov.ua

Oxone® (Potassium peroxymonosulfate): A versatile and effective oxidizing agent for this purpose.

By carefully controlling the stoichiometry of the oxidizing agent and the reaction conditions, it is possible to selectively form the mono- or di-sulfoxide, the mixed sulfoxide-sulfone, or the di-sulfone derivatives. As mentioned previously, this oxidation is a crucial step for activating the C4 and C6 positions for nucleophilic aromatic substitution. nih.govnih.gov

| Oxidation State | Compound Name | Properties of Substituent |

|---|---|---|

| Sulfide (Original) | This compound | Weakly electron-donating |

| Sulfoxide | 4-(Ethylsulfanyl)-6-(ethylsulfinyl)pyrimidin-2-amine | Electron-withdrawing |

| Sulfoxide | 4,6-Bis(ethylsulfinyl)pyrimidin-2-amine | Electron-withdrawing |

| Sulfone | 4-(Ethylsulfanyl)-6-(ethylsulfonyl)pyrimidin-2-amine | Strongly electron-withdrawing |

| Sulfone | 4,6-Bis(ethylsulfonyl)pyrimidin-2-amine | Strongly electron-withdrawing |

The carbon-sulfur bonds of the ethylsulfanyl groups can be cleaved under certain chemical conditions. Reductive cleavage is a common method, often accomplished using reagents like Raney nickel, which desulfurizes the ring to potentially yield 2-aminopyrimidine (B69317). nih.gov Other methods for C-S bond cleavage include the use of N-bromosuccinimide (NBS) or photochemical approaches. organic-chemistry.orgrsc.org These cleavage reactions provide a route to remove the sulfur substituents entirely, allowing access to a different class of pyrimidine derivatives.

Reactions Involving the 2-Amino Group

The 2-amino group on the pyrimidine ring behaves as a typical aromatic amine and is a site for various chemical modifications. Its nucleophilic character allows it to react with a range of electrophiles.

Key reactions involving the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) yields the corresponding N-acyl-2-aminopyrimidine derivatives. researchgate.net This is a common strategy for protecting the amino group or modulating the compound's properties.

Alkylation: The amino group can be alkylated, although selectivity between mono- and di-alkylation can be a challenge.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the amino group and an aryl halide, yielding N-aryl-2-aminopyrimidines. mdpi.com

Condensation: The amino group can condense with aldehydes or ketones to form Schiff bases (imines), which can serve as intermediates for further synthetic transformations.

Diazotization: While potentially complex on an electron-rich heterocyclic system, diazotization with nitrous acid could theoretically convert the amino group into a diazonium salt. This intermediate could then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups, though this reactivity needs to be evaluated for this specific substrate.

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride / Acetic Anhydride | N-(pyrimidin-2-yl)acetamide derivative |

| N-Arylation | Aryl Halide, Pd catalyst, Base | N-Arylpyrimidin-2-amine derivative |

| Schiff Base Formation | Aldehyde / Ketone | N-(pyrimidin-2-yl)imine derivative |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The inherent reactivity of the pyrimidine core and its substituents in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of the 2-amino group and a neighboring position on the pyrimidine ring or a substituent.

Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidine core, are a common strategy for constructing complex heterocyclic scaffolds. The 2-amino group in this compound can act as a nucleophile in intramolecular or intermolecular cyclization reactions.

For instance, reactions with bifunctional electrophiles can lead to the formation of fused five- or six-membered rings. The reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to yield furo[2,3-d]pyrimidine (B11772683) derivatives. researchgate.net While the starting material is different, this demonstrates the principle of using a substituted aminopyrimidine to build a fused furan (B31954) ring. Similarly, the synthesis of thieno[2,3-d]pyrimidines can be achieved from appropriately substituted pyrimidine precursors. nih.gov Given the presence of the reactive 2-amino group, it is conceivable that this compound could be a suitable starting material for analogous annulation reactions.

The construction of bicyclic and polycyclic systems containing a pyrimidine ring is a significant area of research due to the prevalence of such scaffolds in biologically active molecules. This compound can serve as a building block for such syntheses.

One common approach involves the reaction of the 2-amino group with a reagent that can cyclize onto the pyrimidine ring. For example, the reaction of 2-aminobenzothiazole (B30445) with β-ketoesters and aldehydes in a one-pot, three-component reaction leads to the formation of pyrimido[2,1-b]benzothiazole derivatives. nih.govnih.govscirp.org This suggests that 2-aminopyrimidines, in general, can be utilized in multicomponent reactions to construct fused systems. It is plausible that this compound could participate in similar reactions to afford novel bicyclic structures.

Another strategy involves the use of orthoesters. The reaction of aminopyrimidines with orthoesters can lead to the formation of fused pyrimidine systems. researchgate.netrsc.orgmdpi.com For instance, the reaction of 4-aminopyrimidines with triethyl orthoformate and an aniline (B41778) derivative can yield thieno[2,3-d]pyrimidine (B153573) derivatives. mdpi.com

Table 2: Examples of Fused Heterocyclic Systems Derived from Aminopyrimidines

| Fused System | Synthetic Approach | Starting Material Type | Reference(s) |

| Furo[2,3-d]pyrimidine | Cyclocondensation with α-haloketone | 2-Alkylthio-6-aminopyrimidin-4(3H)-one | researchgate.net |

| Thieno[2,3-d]pyrimidine | Cyclization of substituted pyrimidine | 2-Aminopyrimidine derivative | nih.gov |

| Pyrimido[2,1-b]benzothiazole | Three-component reaction | 2-Aminobenzothiazole, β-ketoester, aldehyde | nih.govnih.govscirp.org |

| Pyrido[2,3-d]pyrimidine | Cyclization of aminopyridine | 2-Aminopyridine derivative | mdpi.com |

Metal-Catalyzed Cross-Coupling Reactions (e.g., at C-H or halogenated positions of derivatives)

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds, including pyrimidines. While the direct C-H functionalization of this compound has not been extensively reported, the general reactivity of 2-aminopyrimidines in such reactions provides valuable insights.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, a direct and regioselective palladium-catalyzed C5-arylation and olefination of N-(alkyl)pyrimidin-2-amines with aryl halides and alkenes has been developed. rsc.orgrsc.org This transformation proceeds via a C-H activation mechanism and highlights the potential for functionalizing the C5 position of the pyrimidine ring in derivatives of this compound.

Furthermore, if the pyrimidine ring is first halogenated, a wider range of cross-coupling reactions becomes accessible. The resulting halo-derivatives of this compound could undergo well-established cross-coupling reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. libretexts.orgresearchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. wikipedia.orgbeilstein-journals.orgnih.gov

Heck Coupling: Reaction with alkenes to form C-C bonds.

The presence of the two ethylsulfanyl groups may influence the catalytic cycle of these reactions, either through steric hindrance or by potential coordination to the metal center. However, the successful application of these cross-coupling methodologies to a wide variety of substituted pyrimidines suggests that the synthesis of diverse derivatives of this compound is feasible through this approach.

Advanced Analytical and Chromatographic Techniques for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine (B1678525) derivatives due to its high resolution and sensitivity. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for assessing the purity of "4,6-Bis(ethylsulfanyl)pyrimidin-2-amine".

Detailed Research Findings: In a typical RP-HPLC setup, a C18 stationary phase is used, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net Detection is commonly achieved using a UV-Vis spectrophotometer, as the pyrimidine ring system possesses a strong chromophore.

For purity assessment, a sample of the compound is injected into the HPLC system. The resulting chromatogram displays peaks corresponding to the main compound and any impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks. This method can detect impurities resulting from the synthesis, such as starting materials, by-products, or degradation products.

Furthermore, HPLC methods can be scaled up for preparative separation. sielc.comlcms.cz If impurities are detected during analytical HPLC, a larger-scale preparative column with the same stationary phase can be used to isolate milligrams to grams of the pure compound. lcms.cz This is crucial for obtaining highly pure material for further studies.

Table 1: Representative HPLC Method for Purity Analysis of this compound

This table presents a hypothetical data set to illustrate the application of the technique.

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Main Peak) | 12.5 min |

| Purity (Area %) | >99% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. nih.gov It is particularly useful for the analysis of volatile compounds or those that can be made volatile through derivatization.

Detailed Research Findings: While "this compound" may have limited volatility, it can be derivatized, for instance, through silylation of the amine group, to make it suitable for GC analysis. nih.gov This approach is often used for the analysis of pyrimidine bases in various matrices. nih.gov

GC-MS is an excellent tool for monitoring the progress of a chemical reaction, such as the synthesis of the target compound. Small aliquots can be taken from the reaction mixture at different time points, derivatized if necessary, and analyzed. This allows for the tracking of the consumption of reactants and the formation of the product, helping to optimize reaction conditions like temperature and time.

The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint." The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides structural information that can be used to confirm the identity of the target compound and elucidate the structure of unknown impurities. iosrjournals.orgresearchgate.net

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

This table presents a hypothetical data set to illustrate the application of the technique.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Description |

| 215 | [M]⁺ | Molecular Ion |

| 186 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 154 | [M - SC₂H₅]⁺ | Loss of an ethanethiol (B150549) radical |

| 123 | [M - 2(C₂H₅)]⁺ | Loss of both ethyl groups |

| 93 | [C₄H₅N₂S]⁺ | Fragment of the pyrimidine ring with one sulfur |

Capillary Electrophoresis (CE) for Separation and Enantiomeric/Regioisomeric Purity

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. gnoscience.com It offers advantages such as rapid analysis times, minimal sample consumption, and high resolving power, making it a valuable alternative to HPLC for purity analysis of pyrimidine derivatives. nih.govnih.govscispace.com

Detailed Research Findings: CE can be used to assess the purity of "this compound" by separating it from charged or polar impurities. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed by optimizing the pH and composition of the background electrolyte to achieve the desired separation. researchgate.net

The prompt mentions enantiomeric and regioisomeric purity. While "this compound" itself is not chiral, if it were used in a subsequent synthesis to create a chiral derivative, CE would be an excellent technique for determining the enantiomeric excess. This is typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. mdpi.comnih.gov The chiral selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities, allowing for their separation.

Furthermore, CE can effectively separate regioisomers, which can be challenging by HPLC. For instance, if the synthesis could potentially yield an isomeric by-product like 2,4-Bis(ethylsulfanyl)pyrimidin-6-amine, CE's high resolving power could be employed to separate and quantify these two isomers.

Table 3: Illustrative Capillary Electrophoresis Separation of Regioisomers

This table presents a hypothetical data set to illustrate the application of the technique.

| Parameter | Value |

| Capillary | Fused Silica (50 µm i.d., 60 cm length) |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 7.0 |

| Voltage | 25 kV |

| Detection | UV at 254 nm |

| Migration Time (Compound) | 8.2 min |

| Migration Time (Regioisomer) | 8.5 min |

| Resolution | > 1.5 |

Thermal Analysis for Phase Transitions and Thermal Stability (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For a chemical compound like "this compound," Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about its stability and physical state. docsdrive.comresearchgate.net

Detailed Research Findings: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, DSC analysis will show a sharp endothermic peak corresponding to the melting point of the compound. The temperature and enthalpy of this transition are important indicators of purity; impurities typically broaden the melting peak and lower the melting point. DSC can also detect other phase transitions, such as polymorphic transformations.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net The resulting TGA curve provides information about the thermal stability of the compound. The onset temperature of mass loss indicates the beginning of decomposition. The TGA profile can reveal if the decomposition occurs in single or multiple steps and can indicate the presence of residual solvents or water if mass loss is observed at lower temperatures. These studies are often conducted under an inert nitrogen atmosphere. docsdrive.commdpi.com

Table 4: Representative Thermal Analysis Data for this compound

This table presents a hypothetical data set to illustrate the application of the technique.

| Analysis | Parameter | Result |

| DSC | Melting Point (Onset) | 155 °C |

| Melting Point (Peak) | 158 °C | |

| Enthalpy of Fusion (ΔH) | 120 J/g | |

| TGA | Onset of Decomposition (Tₒ) | 210 °C |

| Temperature at 5% Mass Loss | 225 °C | |

| Residual Mass at 600 °C | < 5% |

Future Research Directions and Potential Areas of Exploration in Chemical Science

Development of Novel and Sustainable Synthetic Methodologies for Related Scaffolds

The synthesis of substituted pyrimidines is a mature field, yet there is a continuous drive for more efficient, sustainable, and diverse synthetic routes. Traditional methods for synthesizing compounds like 4,6-Bis(ethylsulfanyl)pyrimidin-2-amine often rely on the nucleophilic substitution of halogenated pyrimidine (B1678525) precursors, such as 2-amino-4,6-dichloropyrimidine (B145751), with the corresponding thiol. While effective, these methods can have drawbacks related to harsh reaction conditions and the use of hazardous reagents.

Future research will likely focus on the development of novel and more sustainable synthetic methodologies. This includes the exploration of multicomponent reactions (MCRs), which offer a highly efficient approach to constructing complex molecules in a single step from simple starting materials. MCRs can reduce waste, save energy, and allow for the rapid generation of diverse libraries of pyrimidine derivatives for screening purposes.

Furthermore, the use of transition-metal catalysis, particularly with earth-abundant metals, is a promising avenue for the development of greener synthetic methods. Catalytic C-H activation, for instance, could enable the direct introduction of functional groups onto the pyrimidine ring, bypassing the need for pre-functionalized starting materials. The development of flow chemistry processes for the synthesis of pyrimidine derivatives is another area of interest, as it can offer improved safety, scalability, and reproducibility.

A comparative overview of synthetic approaches is presented in the table below:

| Synthetic Method | Advantages | Disadvantages |

| Traditional Nucleophilic Substitution | Well-established, readily available starting materials. | Often requires harsh conditions, potential for side reactions. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity-oriented. | Can be challenging to optimize, limited to specific substitution patterns. |

| Transition-Metal Catalysis | High efficiency, potential for novel bond formations. | Catalyst cost and toxicity can be a concern, may require inert atmospheres. |

| Flow Chemistry | Enhanced safety and control, easy scalability, improved reproducibility. | Requires specialized equipment, initial setup costs can be high. |

In-depth Mechanistic Studies of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and modification of pyrimidine derivatives is crucial for optimizing existing methods and developing new ones. For the synthesis of this compound, the key transformation is the nucleophilic aromatic substitution (SNAr) of chlorine atoms by ethanethiolate.

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and in-situ spectroscopy, and computational modeling to elucidate the finer details of these reactions. researchgate.net For instance, investigating the role of the solvent and base in the SNAr reaction can lead to the development of more efficient and selective processes. While the classical addition-elimination mechanism is well-established for SNAr reactions on electron-deficient heterocycles like pyrimidines, recent studies have shown that concerted mechanisms can also be operative. semanticscholar.org Determining the precise mechanistic pathway for the thiolation of dihalopyrimidines would be a valuable contribution.

Furthermore, mechanistic studies of other complex transformations, such as cross-coupling reactions to introduce carbon-based substituents or the selective oxidation of the thioether groups, would expand the synthetic utility of the this compound scaffold. Computational studies, using methods like Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity and selectivity. nih.gov

Exploration of Supramolecular Chemistry and Crystal Engineering of Pyrimidine Derivatives

The 2-amino group and the nitrogen atoms within the pyrimidine ring of this compound are excellent hydrogen bond donors and acceptors, respectively. This makes the molecule an attractive building block for the construction of well-defined supramolecular assemblies. The ethylsulfanyl groups can also participate in weaker interactions, such as C-H···S and S···S contacts, which can further influence the packing of the molecules in the solid state.

Future research in this area will focus on the systematic study of the co-crystallization of this compound and its derivatives with various co-formers, such as carboxylic acids, to generate novel multi-component crystals with tailored properties. Crystal engineering principles can be applied to design materials with specific architectures and functionalities. The understanding of intermolecular interactions in these systems is fundamental to controlling their solid-state properties.

The supramolecular assembly of thioether-substituted compounds on surfaces is another area of interest. researchgate.net The ability of the thioether groups to coordinate to metal surfaces could be exploited for the fabrication of self-assembled monolayers (SAMs) with specific electronic or recognition properties.

Integration with Advanced Materials Science Research (e.g., as chemical intermediates for non-prohibited material applications)

Pyrimidine derivatives are known to exhibit a range of interesting photophysical and electronic properties, making them valuable components in advanced materials. The this compound scaffold, with its combination of an electron-rich amino group and polarizable thioether substituents, could serve as a versatile intermediate for the synthesis of novel functional materials.

Future research could explore the incorporation of this pyrimidine core into larger conjugated systems to create new organic light-emitting diode (OLED) materials, fluorescent sensors, or nonlinear optical materials. The thioether groups offer a handle for further functionalization, allowing for the fine-tuning of the material's properties. For instance, oxidation of the thioethers to sulfoxides or sulfones would significantly alter the electronic properties of the molecule, providing a route to new materials with different characteristics.

The development of pyrimidine-based polymers and metal-organic frameworks (MOFs) is another promising direction. These materials could find applications in areas such as gas storage, catalysis, and sensing. The ability of the pyrimidine nitrogen atoms and the amino group to coordinate to metal ions makes this scaffold particularly suitable for the construction of MOFs.

Application in Theoretical Chemistry and Advanced Computational Modeling (e.g., AI-driven synthesis prediction)

The increasing power of computational chemistry and the advent of artificial intelligence (AI) are revolutionizing the way chemical research is conducted. The this compound molecule and its derivatives are well-suited for study using these advanced computational tools.

Theoretical chemistry can be used to predict a wide range of properties for these molecules, including their geometric and electronic structures, spectroscopic signatures, and reactivity. nih.gov This information can guide experimental work and provide a deeper understanding of the underlying chemical principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.